molecular formula C13H23Cl2N3 B2994411 1-[(piperidin-4-yl)methyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride CAS No. 2320143-01-7

1-[(piperidin-4-yl)methyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride

Cat. No.: B2994411
CAS No.: 2320143-01-7
M. Wt: 292.25
InChI Key: BQINSBAEOIVQNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₁₂H₂₁Cl₂N₃
Molecular Weight: 278.23 g/mol
CAS Number: EN300-266196
This compound features a bicyclic structure comprising a tetrahydrobenzodiazole core linked to a piperidinylmethyl group. The dihydrochloride salt enhances its solubility and stability, making it a valuable intermediate in medicinal chemistry for targeting central nervous system (CNS) receptors or enzymes.

Properties

IUPAC Name

1-(piperidin-4-ylmethyl)-4,5,6,7-tetrahydrobenzimidazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3.2ClH/c1-2-4-13-12(3-1)15-10-16(13)9-11-5-7-14-8-6-11;;/h10-11,14H,1-9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQINSBAEOIVQNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=CN2CC3CCNCC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Piperidine derivatives are known to affect a wide range of biochemical pathways depending on their specific targets. These could include pathways related to cell growth and proliferation, inflammation, pain perception, and more.

Pharmacokinetics

Piperidine derivatives are generally well absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine. The exact pharmacokinetic properties would depend on the specific structure of the compound and could influence its bioavailability and therapeutic efficacy.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets. Additionally, individual patient factors such as age, sex, genetic factors, and health status can also influence the compound’s efficacy and potential side effects.

Biological Activity

1-[(Piperidin-4-yl)methyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, synthesis, and pharmacological properties based on diverse scientific literature.

Antidepressant and Anxiolytic Effects

Research indicates that compounds with similar structures to 1-[(piperidin-4-yl)methyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole exhibit antidepressant and anxiolytic effects. A study found that derivatives of benzodiazole show significant activity in reducing anxiety-like behavior in rodent models. The mechanism is believed to involve modulation of neurotransmitter systems such as serotonin and norepinephrine .

Anticonvulsant Activity

Similar compounds have demonstrated anticonvulsant properties in various studies. For instance, benzodiazole derivatives have been evaluated for their efficacy against seizures induced by pentylenetetrazol (PTZ) in animal models. The results indicated that these compounds could significantly prolong the latency to seizure onset and reduce seizure severity .

Antimicrobial Properties

Some derivatives of the benzodiazole class have shown promising antimicrobial activity against a range of bacteria and fungi. For example, studies suggest that modifications in the piperidine ring can enhance the antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli .

Study 1: Antidepressant Activity

In a controlled trial involving rodent models, a derivative of the compound was administered at varying doses. The results indicated a dose-dependent reduction in depression-like symptoms as measured by the forced swim test (FST) and tail suspension test (TST). The most effective dose was found to be 10 mg/kg, which significantly outperformed the control group treated with saline .

Study 2: Anticonvulsant Efficacy

A series of experiments tested the anticonvulsant potential of related compounds using the PTZ model. Results showed that certain structural modifications led to enhanced protective effects against seizures. Compounds with a piperidine substituent exhibited higher efficacy compared to those without this modification .

Pharmacological Profile

Activity Mechanism Reference
AntidepressantSerotonin and norepinephrine modulation
AnxiolyticGABAergic system interaction
AnticonvulsantInhibition of excitatory neurotransmission
AntimicrobialDisruption of bacterial cell walls

Comparison with Similar Compounds

1-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole Dihydrochloride

Molecular Formula : C₁₁H₁₉ClN₄
Molecular Weight : 242.75 g/mol
CAS Number : 1240528-66-8

  • Key Differences: The benzotriazole core replaces the benzodiazole, introducing an additional nitrogen atom. Reduced molecular weight (242.75 vs. 278.23) due to the absence of a methylene linker.

1-(Pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole Dihydrochloride

Molecular Formula : C₁₁H₁₉Cl₂N₃
Molecular Weight : 264.2 g/mol
CAS Number : 1788641-20-2

  • Key Differences :
    • Pyrrolidine (5-membered ring) replaces piperidine (6-membered), reducing ring size and increasing ring strain.
    • Lower molecular weight (264.2 vs. 278.23) and altered basicity (pKa ~8.9 for pyrrolidine vs. ~11.2 for piperidine).
    • Pyrrolidine derivatives often exhibit enhanced blood-brain barrier penetration in CNS drug candidates .

2-Methyl-1-(pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole Dihydrochloride

Molecular Formula: Not explicitly provided (estimated C₁₂H₂₁Cl₂N₃) CAS Number: Not listed

  • Key Differences :
    • A methyl group is added to the benzodiazole ring, increasing lipophilicity (logP ~2.1 vs. ~1.5 for the parent compound).
    • Methylation may improve metabolic stability but reduce aqueous solubility .

4,5-Dimethyl-2-piperidin-4-yl-1H-benzimidazole Dihydrochloride

Molecular Formula: Not explicitly provided (estimated C₁₄H₂₀Cl₂N₄) CAS Number: CTK8F7027, ALBB-027305

  • Key Differences: Benzimidazole core (two fused aromatic rings) replaces benzodiazole. Higher aromaticity may reduce solubility compared to partially saturated benzodiazoles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.